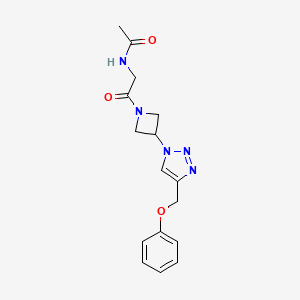

N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide

Description

This compound features a phenoxymethyl-substituted 1,2,3-triazole core linked to an azetidine ring and an acetamide group. The azetidine moiety introduces conformational rigidity, while the triazole and phenoxymethyl groups contribute to hydrogen bonding and π-π stacking interactions. Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, as seen in analogous compounds .

Properties

IUPAC Name |

N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-12(22)17-7-16(23)20-9-14(10-20)21-8-13(18-19-21)11-24-15-5-3-2-4-6-15/h2-6,8,14H,7,9-11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXLLNDJBVPVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors. One potential synthetic route might include:

Formation of 1,2,3-triazole ring: This can be achieved via click chemistry, using azide-alkyne cycloaddition under mild conditions.

Synthesis of azetidin-1-yl moiety: This step could involve the cyclization of appropriate intermediates.

Coupling of triazole and azetidine derivatives: The final compound is formed by linking these two moieties through appropriate linkers and reaction conditions, often involving amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing scalable reactions with high yield and purity. Reaction conditions would be adjusted for large-scale production, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Key Findings :

-

Acidic conditions favor complete cleavage of the amide bond but require longer reaction times.

-

Alkaline hydrolysis proceeds faster but generates a sodium carboxylate intermediate .

Reduction of the Ketone Group

The ketone moiety (2-oxo group) is susceptible to reduction, forming secondary alcohols.

Key Findings :

-

LiAlH4 provides higher yields due to stronger reducing power but requires strict anhydrous conditions.

-

NaBH4 is safer for large-scale reductions but less efficient .

Functionalization of the Azetidine Ring

The strained azetidine ring participates in nucleophilic substitution reactions.

Key Findings :

-

Ring-opening reactions occur preferentially at the azetidine nitrogen due to steric strain .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

Triazole Ring Modifications

The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions.

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces substituents at the triazole C4 position.

-

Alkylation reactions require base activation to deprotonate the triazole N-H group.

Phenoxymethyl Group Reactivity

The phenoxymethyl side chain undergoes electrophilic substitution and oxidation.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 4-Nitro-phenoxymethyl derivative | 58 | |

| Oxidation (KMnO4) | H2O, 70°C, 6 hours | Phenoxyacetic acid | 82 |

Key Findings :

-

Nitration occurs selectively at the para position of the phenyl ring .

-

Strong oxidizing agents like KMnO4 cleave the methylene group to form carboxylic acids .

Stability Under Thermal and Photolytic Conditions

The compound’s stability was assessed under stress conditions.

Key Findings :

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of molecules known for their diverse biological activities. The synthesis of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide typically involves multi-step synthetic routes that incorporate triazole and azetidine moieties. These steps often include:

- Formation of the Triazole Ring : Utilizing click chemistry methods to construct the triazole ring efficiently.

- Azetidine Formation : Employing cyclization reactions to introduce the azetidine structure.

The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the phenoxymethyl group may enhance the lipophilicity of this compound, potentially improving its interaction with microbial membranes. Studies have shown that related triazole derivatives possess activity against a range of bacteria and fungi, suggesting similar potential for this compound.

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that derivatives with similar structural features can induce apoptosis in cancer cells, indicating that this compound may exhibit comparable effects.

Anticonvulsant Activity

The anticonvulsant potential of related compounds suggests that this compound could be explored for treating epilepsy. Initial screening could involve testing against standard models such as the maximal electroshock (MES) test to assess its efficacy in preventing seizures.

Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing various triazole derivatives demonstrated that modifications to the phenoxymethyl group significantly impacted antimicrobial activity . This highlights the importance of structural variations in enhancing biological efficacy.

Anticancer Activity Assessment

Another investigation into triazole derivatives reported promising anticancer activities against breast cancer cell lines . The study emphasized the role of substituents on the triazole ring in modulating cytotoxic effects.

References Table

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole and azetidine rings are known to interact with proteins, enzymes, or receptors, potentially inhibiting or modulating their activity. Pathways involved might include inhibition of microbial growth, modulation of immune responses, or interference with cancer cell proliferation.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The target compound’s azetidine ring distinguishes it from analogs with five-membered heterocycles (e.g., thiazole or benzimidazole in ).

- Phenoxymethyl substituents are common in many analogs (e.g., 6a , 9a-e ), but electron-withdrawing groups like nitro (11f ) or bulky naphthyl (6a ) alter electronic and steric properties.

Spectroscopic and Physical Properties

Key Observations :

Impact of Substituents on Properties

- Bulky Groups : Naphthyl (6a ) or benzothiazole (9a ) may lower solubility but enhance binding affinity via hydrophobic interactions.

Biological Activity

N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, an azetidine moiety, and an acetamide functional group, contributing to its diverse biological activities. The molecular formula is , and it possesses a molecular weight of 298.33 g/mol.

Research indicates that compounds with triazole and azetidine structures often exhibit antimicrobial and antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. Additionally, the azetidine ring may enhance the compound's interaction with biological targets due to its conformational flexibility.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate inhibition | |

| Staphylococcus aureus | Strong inhibition | |

| Escherichia coli | Moderate inhibition |

Antifungal Activity

The compound has shown promising antifungal properties in vitro. For instance, it demonstrated effective inhibition against Candida species, which are common opportunistic pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on various cancer cell lines indicated that the compound can induce apoptosis and inhibit cell proliferation:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating HCT116 colon cancer cells. The study reported that the compound reduced cell viability by over 70% at concentrations above 10 µM within 48 hours. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.

Q & A

Q. What is the standard synthetic protocol for this compound using click chemistry?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

- Reaction setup : Combining an azide (e.g., 2-azido-N-phenylacetamide) and an alkyne (e.g., phenoxymethyl-substituted azetidine propargyl derivative) in a 1:1 molar ratio.

- Catalyst system : Copper sulfate pentahydrate (10 mol%) and sodium ascorbate in a tert-butanol/water (3:1) solvent mixture at room temperature for 6–8 hours .

- Purification : Crude product extraction with ethyl acetate, followed by recrystallization (ethanol) and purity verification via TLC (hexane:ethyl acetate = 8:2) . Yield optimization : Adjusting solvent polarity (e.g., DMF:H2O:n-butanol mixtures) can improve yields to >80% .

Q. Which spectroscopic methods are essential for characterizing this compound?

A multi-technique approach is critical:

- ¹H NMR : Triazole proton resonance at δ ~8.3–8.4 ppm; azetidine N–CH2 peaks at δ ~3.5–4.0 ppm .

- ¹³C NMR : Acetamide carbonyl at δ ~165–170 ppm; triazole carbons at δ ~125–145 ppm .

Advanced Research Questions

Q. How can researchers address low regioselectivity in CuAAC synthesis of triazole-containing acetamides?

- Catalyst optimization : Use Cu(I) species (e.g., CuBr with TBTA ligand) to favor 1,4-regioisomers over 1,5-products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance regiocontrol by stabilizing transition states .

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to guide reaction design .

- Post-synthetic analysis : HPLC or 2D NMR (e.g., NOESY) distinguishes regioisomers .

Q. What computational methods predict this compound’s reactivity with biological targets?

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) using crystal structures from the PDB .

- Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) assess binding stability in aqueous environments over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., phenoxymethyl vs. nitro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How to resolve contradictions between elemental analysis and spectral data in purity assessment?

- Multi-modal validation : Combine HPLC (≥95% purity threshold) with ¹H NMR integration to quantify impurities (e.g., residual solvents) .

- Isotopic labeling : Use ¹³C-labeled starting materials to trace unreacted intermediates .

- Advanced mass spectrometry : High-resolution MS (HRMS) identifies byproducts (e.g., oxidation at the triazole ring) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.